4H-Pyran-4-one, 2,3-dihydro-3,5-dimethyl-2-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 2,3-dihydro-3,5-dimethyl-2-phenyl-, trans- is a heterocyclic organic compound It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2,3-dihydro-3,5-dimethyl-2-phenyl-, trans- can be achieved through several synthetic routes. One common method involves the hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes, catalyzed by a BINOLate-zinc complex. This reaction typically yields 2-substituted 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2,3-dihydro-3,5-dimethyl-2-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyranone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4H-Pyran-4-one, 2,3-dihydro-3,5-dimethyl-2-phenyl-, trans- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antioxidant and its role in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism by which 4H-Pyran-4-one, 2,3-dihydro-3,5-dimethyl-2-phenyl-, trans- exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another pyranone with similar structural features and biological activities.
Uniqueness
4H-Pyran-4-one, 2,3-dihydro-3,5-dimethyl-2-phenyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trans-configuration and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
83379-03-7 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2R,3S)-3,5-dimethyl-2-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c1-9-8-15-13(10(2)12(9)14)11-6-4-3-5-7-11/h3-8,10,13H,1-2H3/t10-,13-/m1/s1 |
InChI Key |
FHQSXHVXYDHRPI-ZWNOBZJWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC=C(C1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC=C(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.